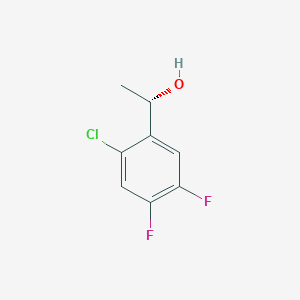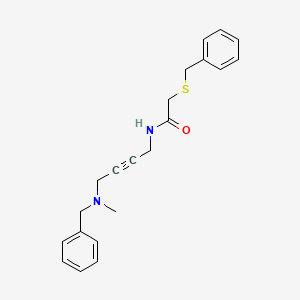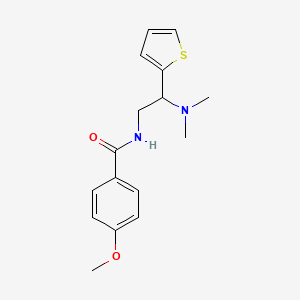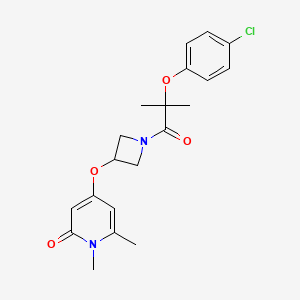
N-(4-(4-(4-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-(4-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a type of piperazine derivative that has been synthesized using a thiazole ring and a benzamide moiety.
Aplicaciones Científicas De Investigación
Metabolic Pathways and Enzymatic Reactions
N-(4-(4-(4-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide and its derivatives are involved in diverse metabolic and enzymatic pathways. For instance, one of the derivatives, KRO-105714, is metabolized in human liver microsomes, predominantly by the CYP3A4 enzyme. The metabolites, identified using high-resolution tandem mass spectroscopy, include monohydroxylated and O-demethylated forms, highlighting the compound's complex metabolism and potential for generating novel metabolites with varied biological activities (Song et al., 2014).
Imaging and Diagnostic Applications
Certain derivatives of This compound have been explored for imaging applications, particularly in positron emission tomography (PET). The synthesis of carbon-11-labeled arylpiperazinylthioalkyl derivatives demonstrates the potential of these compounds in neuroimaging, specifically targeting 5-HT1AR receptors. The meticulous synthesis process ensures high radiochemical purity and specific activity, making these derivatives valuable tools in diagnostic imaging and neurological research (Gao, Wang, & Zheng, 2012).
Antimicrobial and Antiviral Applications
Several studies have synthesized and evaluated derivatives of This compound for their antimicrobial and antiviral properties. For instance, new urea and thiourea derivatives of piperazine doped with febuxostat showed promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activities, indicating their potential as therapeutic agents (Reddy et al., 2013). Furthermore, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone exhibited significant anti-inflammatory and analgesic activities, suggesting their utility in managing inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antibacterial Drug Design
The design and synthesis of piperazine-based benzothiazolyl-4-thiazolidinones have shown highly potent antibacterial effects against various bacterial strains. The efficient synthesis and structural confirmation through spectroscopic methods, coupled with their superior efficacy compared to control drugs like ciprofloxacin, underscore their potential in antibacterial drug design (Patel & Park, 2014).
Mecanismo De Acción
Target of Action
The primary target of N-(4-(4-(4-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide is the monoamine neurotransmitters . These neurotransmitters play a crucial role in regulating numerous physiological functions, including mood, appetite, and sleep.
Mode of Action
This compound has been found to inhibit the reuptake and induce the release of these monoamine neurotransmitters . This mode of action is shared with drugs of abuse such as amphetamines, although this compound is much less potent and is thought to have relatively insignificant abuse potential .
Biochemical Pathways
The affected biochemical pathways of this compound are those involving the monoamine neurotransmitters. By inhibiting reuptake and inducing release, this compound can increase the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the enhanced signaling of monoamine neurotransmitters. This can lead to changes in physiological functions regulated by these neurotransmitters, such as mood, appetite, and sleep .
Propiedades
IUPAC Name |
N-[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-29-18-9-7-17(8-10-18)25-11-13-26(14-12-25)21(28)19-15-30-22(23-19)24-20(27)16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNAWFNFAJZBHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3,4-dimethylphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2472741.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B2472743.png)





![5-(Hydroxymethyl)-2-(2-methoxyphenyl)imino-8-methylpyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2472755.png)



